molecular formula C9H5Cl2N3 B1629912 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine CAS No. 89508-48-5

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine

Cat. No.: B1629912
CAS No.: 89508-48-5
M. Wt: 226.06 g/mol
InChI Key: LNACOVNGDGOWDX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. The reactions are typically carried out in solvents like toluene or ethanol.

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines with functional groups like amino, thio, or alkoxy groups.

    Coupling Reactions:

Scientific Research Applications

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties, such as electronic and optical materials.

Comparison with Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group at position 6.

    4,6-Dichloropyrimidine: Lacks the pyridinyl group at position 2.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.

Uniqueness: 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyridinyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

4,6-dichloro-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACOVNGDGOWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623166
Record name 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89508-48-5
Record name 4,6-Dichloro-2-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89508-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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